molecular formula C20H21N5O3S3 B2891919 1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 931357-92-5

1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B2891919
CAS RN: 931357-92-5
M. Wt: 475.6
InChI Key: PEALZWJBUAKYIF-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C20H21N5O3S3 and its molecular weight is 475.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research by Farzaliyev et al. (2020) focused on the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, including compounds similar to the one . These compounds exhibited significant antioxidant effects and potential in drug development (Farzaliyev et al., 2020).

Chemical Reactions and Transformations

A study by Shagun et al. (2018) investigated the reactions of 2-sulfanylbenzoxazole with α-iodoketones, leading to the formation of bis(benzoxazol-2-yl)disulfonium derivatives, a process similar to the reactions involving the compound (Shagun et al., 2018).

Application in Anticonvulsant Agents

Research by Ahuja and Siddiqui (2014) explored the synthesis of a series of indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione compounds, demonstrating potential anticonvulsant properties. This study provides insights into the pharmacological applications of similar compounds (Ahuja & Siddiqui, 2014).

Antimicrobial Evaluation

Bărbuceanu et al. (2015) synthesized a series of heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, showing significant antimicrobial activity against bacteria and yeasts. This research highlights the antimicrobial potential of compounds similar to the one in focus (Bărbuceanu et al., 2015).

Anticancer Applications

A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against cancer cell lines, highlighting the potential use of similar compounds in cancer treatment (Ravichandiran et al., 2019).

Antituberculosis and Cytotoxicity Studies

Research by Chitra et al. (2011) on 3-heteroarylthioquinoline derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of similar compounds in treating tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S3/c26-18(15-30-20-21-19(22-23-20)17-7-4-13-29-17)24-9-11-25(12-10-24)31(27,28)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,22,23)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEALZWJBUAKYIF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NNC(=N2)C3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CSC2=NNC(=N2)C3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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